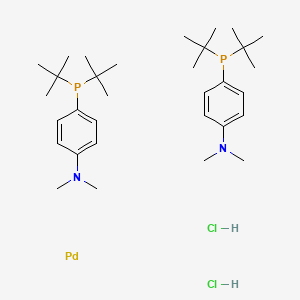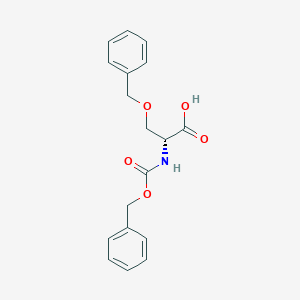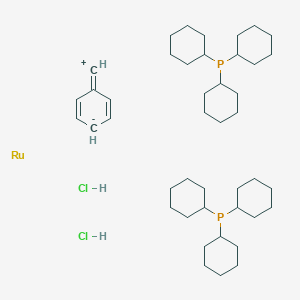
3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride is a ruthenium-based compound widely known for its catalytic properties. It is often referred to as a Grubbs catalyst, named after the chemist Robert H. Grubbs who developed it. This compound is particularly significant in the field of organic chemistry due to its ability to facilitate various types of metathesis reactions, including ring-closing metathesis, cross metathesis, and ring-opening metathesis polymerization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride typically involves the reaction of dichlorotris(triphenylphosphine)ruthenium with phenyldiazomethane and tricyclohexylphosphine. The process can be summarized as follows :
Starting Materials: Dichlorotris(triphenylphosphine)ruthenium, phenyldiazomethane, and tricyclohexylphosphine.
Reaction Conditions:
Isolation: The reaction mixture is filtered to remove insolubles, and the filtrate is concentrated. Methanol is added to precipitate the product, which is then washed and vacuum-dried.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, solvent handling, and product isolation is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride primarily undergoes metathesis reactions, which include:
Ring-Closing Metathesis (RCM): Formation of cyclic compounds from dienes.
Cross Metathesis (CM): Exchange of alkylidene groups between alkenes.
Ring-Opening Metathesis Polymerization (ROMP): Polymerization of cyclic olefins.
Common Reagents and Conditions
Reagents: Alkenes, dienes, and cyclic olefins.
Conditions: Typically carried out in organic solvents such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon).
Major Products
RCM: Cyclic alkenes.
CM: Mixed alkenes.
ROMP: Polymers with specific properties depending on the monomers used.
Scientific Research Applications
3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a catalyst in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and natural products.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride involves the coordination of the ruthenium center with the alkene substrates, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes a series of bond rearrangements, leading to the formation of the desired metathesis products .
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)dichlororuthenium(II)
- Dichlorotris(triphenylphosphine)ruthenium(II)
- Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride
Uniqueness
3-Methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride is unique due to its high stability and efficiency in catalyzing metathesis reactions. Its ability to tolerate a wide range of functional groups and its robustness under various reaction conditions make it a preferred choice for many synthetic applications .
Properties
IUPAC Name |
3-methylidenecyclohexa-1,4-diene;ruthenium;tricyclohexylphosphane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C7H6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULHKSXXVKDNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH+]=C1C=C[CH-]C=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl.Cl.[Ru] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H74Cl2P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B8092369.png)
![3-[[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B8092375.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B8092377.png)
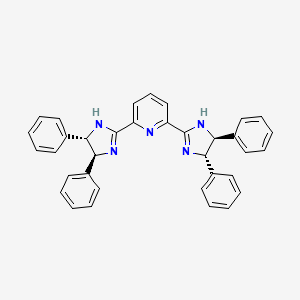
![rel-(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8092384.png)
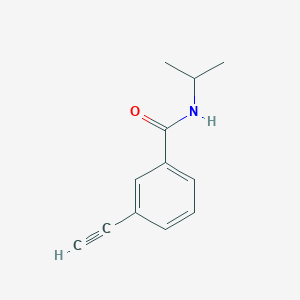

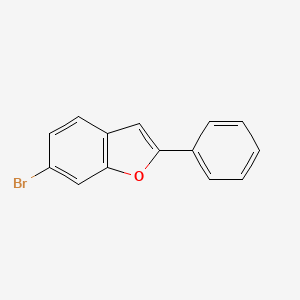
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]](/img/structure/B8092437.png)
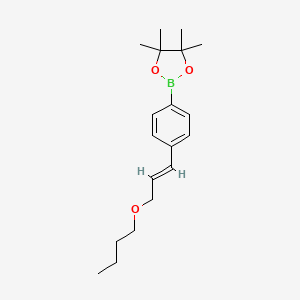
![4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol](/img/structure/B8092446.png)
![2,6-Bis[(5S)-5alpha-phenyl-2-oxazoline-2-yl]pyridine](/img/structure/B8092454.png)
